REACTION_CXSMILES
|
[CH3:1][C:2]1[C:10](OS(C(F)(F)F)(=O)=O)=[CH:9][CH:8]=[C:7]2[C:3]=1[CH2:4][O:5][C:6]2=[O:19].[CH:20]([O:22][CH2:23][CH2:24][CH2:25][CH3:26])=[CH2:21].CCN(CC)CC.C1C=CC(P(C2C=CC=CC=2)CCCP(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>CC([O-])=O.CC([O-])=O.[Pd+2].CN(C=O)C>[CH2:23]([O:22][C:20]([C:10]1[C:2]([CH3:1])=[C:3]2[C:7](=[CH:8][CH:9]=1)[C:6](=[O:19])[O:5][CH2:4]2)=[CH2:21])[CH2:24][CH2:25][CH3:26] |f:4.5.6|
|
Name
|
|
Quantity
|
63 g
|
Type
|
reactant
|
Smiles
|
CC1=C2COC(C2=CC=C1OS(=O)(=O)C(F)(F)F)=O
|
Name
|
|
Quantity
|
138 mL
|
Type
|
reactant
|
Smiles
|
C(=C)OCCCC
|
Name
|
|
Quantity
|
35.6 mL
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
315 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solution was sparged with N2 for 20 min
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
sparged for an additional 10 min
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
the solution was cooled to <10° C.
|
Type
|
CUSTOM
|
Details
|
then quenched with 630 mL EtOAc
|
Type
|
WASH
|
Details
|
washed with 5% NH4Cl (2×315 mL), 10% brine (2×315 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
flushed with EtOAc (3×100 mL)
|
Type
|
CUSTOM
|
Details
|
to remove excess butyl vinyl ether
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)OC(=C)C=1C(=C2COC(C2=CC1)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |